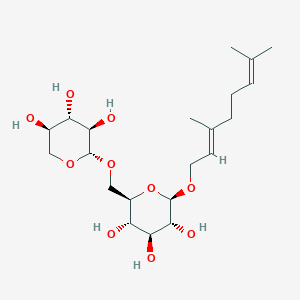

Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside

Vue d'ensemble

Description

Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is a geranyl glycoside compound isolated as an aroma precursor from tea leaves, specifically from the Camellia sinensis var. sinensis cv Shuixian used in oolong tea . This compound is significant due to its role in contributing to the aroma profile of tea, making it an important subject of study in the field of food chemistry and flavor science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The isolation of Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside from tea leaves involves a two-phase acid hydrolysis and/or enzymatic hydrolysis followed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses . The process typically includes:

Two-phase acid hydrolysis: This step helps in breaking down the complex glycosides into simpler forms.

Enzymatic hydrolysis: Enzymes are used to further hydrolyze the glycosides, making it easier to isolate the desired compound.

GC and GC-MS analyses: These techniques are employed to identify and quantify the compound.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the isolation techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the hydrolysis and purification processes to handle larger quantities of tea leaves.

Analyse Des Réactions Chimiques

Types of Reactions: Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: Both acid and enzymatic hydrolysis can break down the glycosidic bonds.

Oxidation: The geranyl group can be oxidized to form different oxidation products.

Substitution: The glycosidic bonds can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Acid Hydrolysis: Typically involves the use of hydrochloric acid or sulfuric acid.

Enzymatic Hydrolysis: Utilizes specific glycosidases that target the glycosidic bonds.

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products Formed:

Hydrolysis Products: Simple sugars such as glucose and xylose, along with geraniol.

Oxidation Products: Various oxidized forms of geraniol.

Applications De Recherche Scientifique

Aroma Enhancement in Tea Production

One of the most significant applications of geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is its role in enhancing the aroma profile of oolong tea. The compound acts as a precursor to volatile aroma compounds during the fermentation process of tea leaves.

- Mechanism : The glycosylation of geraniol, a volatile monoterpene alcohol, leads to the formation of this glycoside. Subsequent enzymatic reactions can release the aromatic components that contribute to the characteristic flavor and fragrance of oolong tea .

- Research Findings : Studies have shown that specific glycosyltransferases (UGTs) in tea plants catalyze the formation of this compound, indicating its importance in the biosynthesis of flavor compounds .

Potential Health Benefits

Emerging research suggests that this compound may possess various health benefits due to its bioactive properties.

Biotechnological Applications

The enzymatic pathways involved in the synthesis of this compound present opportunities for biotechnological applications.

- Enzyme Engineering : The glycosyltransferases responsible for synthesizing this compound can be studied for enzyme engineering purposes, potentially leading to the development of more efficient biocatalysts for industrial applications .

- Flavoring Agents : As a flavor precursor, this compound can be utilized in the food industry to enhance natural flavors without synthetic additives, aligning with consumer preferences for natural ingredients .

Comparative Data Table

| Feature | Description |

|---|---|

| Chemical Structure | C21H36O10 (this compound) |

| Source | Isolated from Camellia sinensis (tea leaves) |

| Primary Application | Aroma enhancement in oolong tea production |

| Potential Health Benefits | Antioxidant and anti-inflammatory properties |

| Biotechnological Uses | Enzyme engineering and natural flavoring agent production |

Case Studies and Research Insights

Several studies have documented the isolation and characterization of this compound:

- A study by Ichihara et al. (1993) detailed the isolation process using acid hydrolysis and GC-MS analysis to identify this compound as a significant aroma precursor in oolong tea .

- Research on glycosyltransferases from tea plants has highlighted their substrate specificity and catalytic mechanisms, emphasizing their role in producing aroma compounds essential for tea quality .

Mécanisme D'action

The mechanism of action of Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside involves its hydrolysis to release geraniol, a compound known for its pleasant aroma. The hydrolysis can be catalyzed by enzymes such as glycosidases, which cleave the glycosidic bonds. The released geraniol then contributes to the aroma profile of the tea. The molecular targets and pathways involved in this process are primarily related to the enzymatic activity on the glycosidic bonds .

Comparaison Avec Des Composés Similaires

Geranyl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside:

Primeverosides of cis-linalool 3,6-oxide, linalool, and geraniol: These compounds are also glycosidic aroma precursors found in tea leaves.

Uniqueness: Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and its role in the aroma profile of oolong tea. Its isolation and identification have provided insights into the complex chemistry of tea aroma and the enzymatic processes involved in flavor formation.

Activité Biologique

Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is a glycoside compound primarily derived from tea leaves of Camellia sinensis var. sinensis cv. Shuixian, commonly used in oolong tea. This compound has garnered attention due to its potential biological activities and applications in the flavor and fragrance industry, as well as its possible therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 448.5 g/mol. The compound features a geranyl group linked to two sugar moieties, which influences its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 150995-11-2 |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress and cellular damage. A study demonstrated that this compound can scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative damage in cellular models .

Enzyme Interactions

The compound has been investigated for its interactions with various enzymes, particularly β-primeverosidase, which plays a key role in the hydrolysis of glycosides in tea processing. This enzyme's specificity towards this compound suggests potential applications in enhancing flavor profiles during tea production .

Case Studies

- Oxidative Stress Mitigation : A study assessed the effects of this compound on oxidative stress markers in human cell lines. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting the compound's efficacy in reducing oxidative stress .

- Flavor Enhancement in Tea : In a controlled experiment, the addition of this compound to oolong tea was shown to enhance its aroma profile significantly. Sensory evaluations indicated that consumers preferred the tea with this glycoside due to its floral and fruity notes .

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with cellular pathways:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus stabilizing them and preventing cellular damage.

- Enzymatic Hydrolysis : The action of β-primeverosidase on this glycoside leads to the release of geraniol, which further contributes to its aroma and potential biological activities .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGFOTASSBZIBZ-QLPUMLPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313997 | |

| Record name | Geranyl β-primeveroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150995-11-2 | |

| Record name | Geranyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150995-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl 6-O-xylopyranosyl-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150995112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl β-primeveroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.